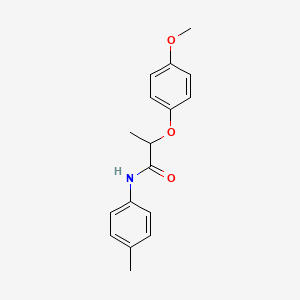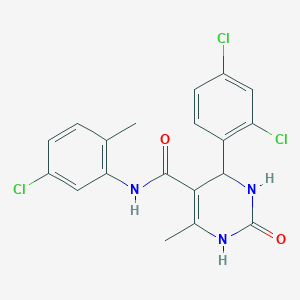
2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamide, also known as methoxyketamine, is a novel dissociative anesthetic drug. It is a derivative of ketamine, which is widely used in clinical anesthesia. Methoxyketamine has shown promise as a potential alternative to ketamine due to its lower side effect profile and longer duration of action. In
Scientific Research Applications
Methoxyketamine has been studied extensively in animal models and has shown promise as a potential treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted on rats, 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine was found to have rapid and sustained antidepressant effects without the side effects associated with ketamine. In another study, 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine was shown to reduce fear and anxiety in rats with PTSD-like symptoms.
Mechanism of Action
Methoxyketamine, like ketamine, acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. It also has affinity for the sigma-1 receptor, which may contribute to its antidepressant effects. The exact mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine is not fully understood and requires further research.
Biochemical and Physiological Effects:
Methoxyketamine has been shown to increase brain-derived neurotrophic factor (BDNF) levels in the prefrontal cortex, which may contribute to its antidepressant effects. It also increases the expression of synaptic plasticity-related genes, which may be involved in the drug's ability to enhance neuroplasticity. Methoxyketamine has been shown to have a longer duration of action than ketamine, with effects lasting up to 24 hours.
Advantages and Limitations for Lab Experiments
Methoxyketamine has several advantages over ketamine for lab experiments. It has a longer duration of action, which allows for longer study periods. It also has a lower side effect profile, which reduces the risk of confounding factors in experiments. However, 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine is still a relatively new drug and requires further study to fully understand its effects.
Future Directions
There are several potential future directions for research on 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine. One area of interest is its potential as a treatment for substance use disorders. Methoxyketamine has been shown to reduce drug-seeking behavior in rats, suggesting it may be useful in treating addiction. Another potential direction is the development of more selective NMDA receptor antagonists that have fewer side effects than 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine. Finally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine and its potential clinical applications.
Synthesis Methods
The synthesis of 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine involves the reaction of 2-methoxyphenylacetic acid with 4-methoxyaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with phenylmagnesium bromide to yield 2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamideine. The purity of the final product can be improved by recrystallization from ethanol.
properties
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-10-8-13(9-11-14)17-16(18)15(20-2)12-6-4-3-5-7-12/h3-11,15H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHBYFMISLQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-methoxyphenyl)-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152710.png)
![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)
![5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5152727.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)
![methyl 2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5152744.png)
![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)



![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)
